RN-18
Overview
Description
RN-18 is a chemical compound known for its role as an inhibitor of the human immunodeficiency virus type 1 viral infectivity factor. This compound has shown significant potential in inhibiting the replication of the human immunodeficiency virus by targeting the viral infectivity factor, a regulatory protein that does not have cellular homologs .
Mechanism of Action
Target of Action
The primary target of RN-18 is the HIV-1 viral infectivity factor (Vif) . It plays a crucial role in the HIV-1 life cycle, particularly in counteracting the host’s antiviral defenses .
Mode of Action
This compound acts as an inhibitor of Vif . It interferes with the function of Vif, thereby enhancing the antiviral activity of the human APOBEC3G protein
Biochemical Analysis
Biochemical Properties
RN-18 plays a significant role in biochemical reactions, particularly in the context of HIV-1 infection. It interacts with the Vif protein, a key player in the HIV-1 life cycle . By inhibiting the action of Vif, this compound prevents the degradation of the APOBEC3G enzyme . This interaction is crucial as it allows APOBEC3G to exert its antiviral activity, thereby inhibiting the replication of HIV-1 .
Cellular Effects
This compound has profound effects on various types of cells, especially those infected by HIV-1. It influences cell function by interfering with the action of the Vif protein . This interference impacts cell signaling pathways and gene expression, particularly those related to the immune response against HIV-1 . Furthermore, this compound affects cellular metabolism by preventing the degradation of APOBEC3G, thereby allowing this enzyme to inhibit the replication of HIV-1 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Vif protein, thereby inhibiting the latter’s function . This inhibition prevents the Vif-mediated degradation of APOBEC3G . As a result, APOBEC3G can exert its antiviral activity, leading to the inhibition of HIV-1 replication .
Metabolic Pathways
Its interaction with the Vif protein suggests that it may play a role in the metabolic pathways related to the life cycle of HIV-1 .
Transport and Distribution
Given its role in inhibiting the Vif protein, it is likely that it is transported to sites where Vif and APOBEC3G interact .
Subcellular Localization
Considering its role in inhibiting the Vif protein, it is likely that it localizes to the same subcellular compartments where Vif and APOBEC3G interact .
Preparation Methods
Chemical Reactions Analysis
RN-18 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
RN-18 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the mechanisms of viral inhibition. In biology, it is used to investigate the role of the viral infectivity factor in the replication of the human immunodeficiency virus. In medicine, it is being explored as a potential therapeutic agent for the treatment of human immunodeficiency virus infections .
Comparison with Similar Compounds
RN-18 is unique compared to other similar compounds due to its specific inhibition of the viral infectivity factor. Similar compounds include RN-19, which also inhibits the viral infectivity factor but with different potency and specificity. This compound shows greater potency and specificity in inhibiting the viral infectivity factor compared to RN-19 .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-nitrophenyl)sulfanylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-26-18-8-4-3-7-17(18)21-20(23)16-6-2-5-9-19(16)27-15-12-10-14(11-13-15)22(24)25/h2-13H,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNUDHUHXMELIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361711 | |
Record name | 2-(4-Nitrophenylthio)-N-(2-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431980-38-0 | |
Record name | 2-(4-Nitrophenylthio)-N-(2-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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